Product packaging for Fmoc-3-(2-quinolyl)-DL-alanine(Cat. No.:CAS No. 401514-70-3)

Fmoc-3-(2-quinolyl)-DL-alanine

Cat. No.: B1598714
CAS No.: 401514-70-3
M. Wt: 438.5 g/mol
InChI Key: IDOMHXAHHXHYMO-UHFFFAOYSA-N
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Description

Significance of Unnatural Amino Acid Derivatives in Modern Peptide and Medicinal Chemistry

Unnatural amino acids (UAAs) are amino acids that are not among the 20 common protein-coding amino acids. Their incorporation into peptides and proteins can lead to molecules with enhanced stability, improved biological activity, and novel functions. This has made them indispensable tools in drug discovery and medicinal chemistry. mdpi.comnih.gov By introducing UAAs, researchers can design peptides with specific three-dimensional structures and functionalities that are not achievable with natural amino acids alone. nih.gov

The use of UAAs has been instrumental in overcoming some of the limitations of peptide-based therapeutics, such as their rapid degradation by proteases in the body. mdpi.com By modifying the peptide backbone or side chains with UAAs, scientists can create peptidomimetics that retain the desired biological activity but are more resistant to enzymatic cleavage, leading to a longer duration of action.

The Role of the Quinolyl Moiety in Amino Acid Design and its Biological Implications

The quinoline (B57606) ring system, a bicyclic aromatic heterocycle, is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets. nih.gov Quinoline derivatives have been shown to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antimalarial properties. nih.govijshr.combiointerfaceresearch.comnih.govbenthamscience.com

When incorporated into an amino acid, the quinolyl moiety can impart these biological activities to the resulting peptide. Furthermore, the rigid and planar nature of the quinoline ring can be used to introduce conformational constraints into a peptide chain, which can be crucial for optimizing its binding affinity and selectivity for a particular receptor or enzyme. The quinoline group is also fluorescent, which allows for the development of fluorescently labeled peptides for use in bioimaging and diagnostic applications.

Strategic Application of the Fmoc Protecting Group in Peptide Synthesis and Functionalization

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS). wikipedia.orgontosight.ai Its primary function is to temporarily block the N-terminal amino group of an amino acid, preventing it from reacting during the formation of a peptide bond with the next amino acid in the sequence. ontosight.ai

The key advantage of the Fmoc group is its stability under acidic and neutral conditions, while being easily and rapidly removed by a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). wikipedia.orgamericanpeptidesociety.org This "orthogonality" allows for the selective deprotection of the N-terminus without affecting other acid-labile protecting groups that are often used to protect the side chains of other amino acids in the peptide sequence. total-synthesis.com This strategy, known as Fmoc/tBu SPPS, has become the most common method for the chemical synthesis of peptides due to its mild reaction conditions and suitability for automation. americanpeptidesociety.orgpublish.csiro.au The removal of the Fmoc group can be monitored by UV spectroscopy, providing a convenient way to track the progress of the synthesis. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H22N2O4 B1598714 Fmoc-3-(2-quinolyl)-DL-alanine CAS No. 401514-70-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-quinolin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O4/c30-26(31)25(15-18-14-13-17-7-1-6-12-24(17)28-18)29-27(32)33-16-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h1-14,23,25H,15-16H2,(H,29,32)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDOMHXAHHXHYMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402699
Record name Fmoc-3-(2-quinolyl)-DL-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401514-70-3
Record name Fmoc-3-(2-quinolyl)-DL-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Stereospecific Synthesis and Derivatization Strategies for Fmoc 3 2 Quinolyl Dl Alanine

Enantioselective Synthesis of Fmoc-3-(2-quinolyl)-L-alanine

The enantioselective synthesis of the L-enantiomer, Fmoc-3-(2-quinolyl)-L-alanine, is crucial for its application in creating peptides with specific stereochemistry. A common strategy involves the diastereoselective alkylation of a chiral glycine (B1666218) equivalent. For instance, the anion of a chiral glycine enolate can be reacted with a suitable quinolyl-containing electrophile.

One reported method involves the stereoselective alkylation of the anion derived from (2R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine with 2-chloromethylquinoline. This reaction yields the monosubstituted product with a specific stereochemistry. Subsequent hydrolysis of the alkylated product, often using an acid like trifluoroacetic acid (TFA), followed by the protection of the α-amino group with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide), affords the Fmoc-L-3-(2-quinolyl)alanine methyl ester. The final step is the hydrolysis of the methyl ester, typically with a base such as lithium hydroxide (B78521) (LiOH), to yield the desired Fmoc-3-(2-quinolyl)-L-alanine. researchgate.net

Key steps in a representative synthesis are outlined below:

StepDescriptionReagents
1Diastereoselective Alkylation(2R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, 2-chloromethylquinoline
2Hydrolysis & Fmoc ProtectionTrifluoroacetic acid (TFA), Fmoc-OSu
3Ester HydrolysisLithium hydroxide (LiOH)

This method allows for the preparation of the L-enantiomer with high purity, which is essential for its use in solid-phase peptide synthesis. chemimpex.com

Enantioselective Synthesis of Fmoc-3-(2-quinolyl)-D-alanine

The synthesis of the D-enantiomer, Fmoc-3-(2-quinolyl)-D-alanine, follows similar principles of asymmetric synthesis, often utilizing a chiral auxiliary or a stereoselective catalyst. The choice of the starting chiral template is critical to achieving the desired D-configuration.

While specific detailed syntheses for Fmoc-3-(2-quinolyl)-D-alanine are not as commonly documented in readily available literature as the L-enantiomer, the principles of enantioselective synthesis can be applied. This would typically involve starting with a chiral glycine equivalent of the opposite stereochemistry to that used for the L-enantiomer. For example, a (2S)-configured bis-lactim ether could be used to induce the formation of the D-amino acid. The subsequent alkylation with 2-chloromethylquinoline, followed by hydrolysis and Fmoc protection, would yield the target D-enantiomer.

The D-isomer is a valuable tool in peptide design, often used to increase resistance to enzymatic degradation and to probe receptor-ligand interactions. chemimpex.com

Racemic Synthesis Approaches for Fmoc-3-(2-quinolyl)-DL-alanine

The racemic mixture, this compound, can be synthesized through more straightforward, non-stereoselective methods. A common approach begins with the synthesis of the unprotected racemic amino acid, 3-(2-quinolyl)-DL-alanine, which is then protected with the Fmoc group.

The synthesis of 3-(2-quinolyl)-DL-alanine can be achieved through various classical amino acid synthesis routes, such as the Strecker synthesis or the Erlenmeyer-Plöchl synthesis, adapted for the quinoline (B57606) moiety. For example, starting from 2-quinolinecarboxaldehyde, a Strecker synthesis would involve reaction with ammonia (B1221849) and hydrogen cyanide, followed by hydrolysis of the resulting aminonitrile.

Once the racemic 3-(2-quinolyl)-DL-alanine is obtained, the amino group is protected using Fmoc chloride or Fmoc-OSu in the presence of a base. This reaction is typically carried out in a mixed aqueous-organic solvent system. The resulting this compound can then be purified by crystallization or chromatography. wuxiapptec.comcymitquimica.com

Starting MaterialKey IntermediateFinal Product
2-Quinolinecarboxaldehyde3-(2-Quinolyl)-DL-alanineThis compound

Optimization of Reaction Pathways and Yield Enhancement Methodologies

Optimizing the synthesis of this compound and its enantiomers is crucial for practical applications. Key areas for optimization include improving yields, reducing reaction times, and simplifying purification procedures.

Palladium-catalyzed C(sp³)-H functionalization reactions represent a modern approach that could be applied to streamline the synthesis. rhhz.net For instance, a directed C-H activation strategy could potentially be used to introduce the quinolyl group onto an alanine (B10760859) precursor, offering a more atom-economical route. rhhz.net The use of phase-transfer catalysts in the alkylation steps can also enhance reaction rates and yields.

Furthermore, purification techniques such as preparative high-performance liquid chromatography (HPLC) are often employed to achieve the high purity (>95%) required for peptide synthesis. wuxiapptec.com

Post-Synthetic Modifications and Functionalization of the Quinolyl Alanine Scaffold

The quinoline ring of the alanine scaffold offers opportunities for post-synthetic modifications to introduce further functionality. These modifications can be used to create derivatives with altered electronic properties, solubility, or the ability to coordinate with metal ions.

One potential modification is sulfonation of the quinoline ring by treating it with chlorosulfonic acid, which can enhance water solubility. smolecule.com Another possibility is metal coordination through the nitrogen atom of the quinoline ring, which can be used to create catalysts or imaging agents. smolecule.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, could be employed to attach various substituents to the quinoline ring, provided a suitable handle (e.g., a halogen) is present on the quinoline moiety. These late-stage functionalizations allow for the creation of a diverse library of quinolyl alanine derivatives from a common intermediate. rhhz.netacs.org

Advanced Analytical Characterization in Research of Fmoc 3 2 Quinolyl Dl Alanine

High-Resolution Chromatographic Techniques for Purity and Isomeric Profiling

High-resolution chromatography is the cornerstone for assessing the purity and isomeric composition of Fmoc-3-(2-quinolyl)-DL-alanine. Commercial suppliers of this compound typically report purity levels of 99% or greater as determined by High-Performance Liquid Chromatography (HPLC). chemimpex.com

UHPLC-MS/MS serves as a definitive method for confirming the identity and purity of this compound. The technique combines the high-resolution separation power of UHPLC with the sensitive and specific detection capabilities of tandem mass spectrometry. A reversed-phase C18 column is typically employed for the separation, using a gradient of acetonitrile (B52724) in water, often with a formic acid modifier to ensure good peak shape and ionization efficiency. scispace.com

The mass spectrometer, usually operating with an electrospray ionization (ESI) source in positive mode, can identify the protonated molecule [M+H]⁺ at an m/z corresponding to its molecular weight of 438.47. scbt.com Further fragmentation in the MS/MS stage would yield characteristic product ions corresponding to the Fmoc group and the quinolylalanine core, confirming the structure unequivocally.

Table 1: Representative UHPLC-MS/MS Method Parameters

Parameter Value/Condition
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temp. 40 °C
Ionization Mode ESI Positive
Precursor Ion [M+H]⁺ m/z 438.5

| Detection | MS/MS monitoring for characteristic fragments |

Since this compound is synthesized as a racemic mixture, separating and quantifying its D- and L-enantiomers is critical, especially when one specific stereoisomer is required for a biological application. This is achieved using chiral chromatography. pageplace.de Macrocyclic glycopeptide-based chiral stationary phases (CSPs), such as those based on teicoplanin (e.g., Astec CHIROBIOTIC T), are highly effective for resolving Fmoc-amino acid enantiomers. researchgate.netrsc.org

The separation mechanism on these CSPs involves a combination of interactions, including π-π stacking, hydrogen bonding, and ionic interactions between the analyte and the chiral selector. rsc.org The selection of the mobile phase, which can be polar organic, reversed-phase, or normal-phase, is crucial for achieving baseline resolution. scispace.comglentham.com For Fmoc-amino acids, reversed-phase conditions using a buffered methanol (B129727) or acetonitrile mobile phase often provide excellent separation. researchgate.netrsc.org

Table 2: Typical Chiral HPLC Conditions for Fmoc-Amino Acid Resolution

Parameter Condition
Chiral Stationary Phase Teicoplanin-based (e.g., CHIROBIOTIC T)
Mobile Phase Methanol/Ammonium Acetate Buffer (pH 5.0)
Detection UV at 260 nm or 305 nm (Fmoc chromophore)
Mode Isocratic or Gradient Reversed-Phase

| Expected Outcome | Baseline resolution of D- and L-enantiomers |

The Fmoc group is a strong chromophore, making UV detection a straightforward choice for HPLC analysis. nih.gov However, for applications requiring ultra-high sensitivity, such as the detection of trace amounts in biological matrices, advanced derivatization protocols can be employed. chemimpex.comresearchgate.net This typically involves a pre-column or post-column reaction to attach a highly fluorescent tag. scbt.com

A common strategy involves the removal of the Fmoc protecting group (deprotection) followed by derivatization of the newly freed primary amine. Reagents such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol or fluorescamine (B152294) react rapidly with the primary amine of quinolylalanine to produce intensely fluorescent isoindole or pyrrolinone derivatives, respectively. scbt.com This allows for detection at picomole levels using a fluorescence detector, significantly lowering the limit of quantification compared to standard UV detection.

Structural Elucidation through Multi-Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of this compound. 1H and 13C NMR spectra provide detailed information about the chemical environment of each atom in the molecule. beilstein-journals.org

In the 1H NMR spectrum, characteristic signals would be expected for the protons of the fluorenyl group (typically in the 7.2-7.8 ppm range), the quinoline (B57606) ring protons (7.5-8.5 ppm), and the α- and β-protons of the alanine (B10760859) backbone (4.0-5.0 ppm and 3.0-3.5 ppm, respectively). chemicalbook.comgoogleapis.comchemicalbook.com Two-dimensional NMR experiments, such as COSY and HSQC, would be used to assign all proton and carbon signals unambiguously.

Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Protons Moiety Expected Chemical Shift (ppm)
Aromatic H Fmoc Group 7.20 - 7.80
Aromatic H Quinoline Group 7.50 - 8.50
CH, CH₂ Fmoc Group 4.20 - 4.50
α-CH Alanine Backbone ~4.70
β-CH₂ Alanine Backbone ~3.40

X-ray Crystallography for Absolute Stereochemistry Determination (if applicable)

While no crystal structure for this compound appears to be publicly available, X-ray crystallography remains the gold standard for determining the absolute stereochemistry and three-dimensional conformation of chiral molecules in the solid state. If single crystals of one of the resolved enantiomers (e.g., Fmoc-3-(2-quinolyl)-L-alanine) could be grown, this technique would provide unequivocal proof of its configuration (R or S).

Based on studies of other Fmoc-protected amino acids, the crystal packing would likely be dominated by intermolecular hydrogen bonds involving the carboxylic acid and carbamate (B1207046) groups, as well as significant π-π stacking interactions between the planar Fmoc and quinoline aromatic systems. rsc.orgacs.org These non-covalent interactions would direct the self-assembly into a well-defined crystalline lattice, the analysis of which would reveal precise bond lengths, angles, and the molecule's preferred conformation.

Applications of Fmoc 3 2 Quinolyl Dl Alanine in Peptide and Peptidomimetic Science

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols for Complex Peptide Architectures

The primary application of Fmoc-3-(2-quinolyl)-DL-alanine is as a building block in Solid-Phase Peptide Synthesis (SPPS). chemimpex.comchemimpex.com SPPS is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids on a solid resin support to create a desired peptide sequence. bachem.com The Fmoc (9-fluorenylmethoxycarbonyl) group is a temporary protecting group for the α-amino group of the alanine (B10760859) derivative. This group is stable during the peptide bond formation (coupling) step but can be selectively removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). nih.goviris-biotech.de

The integration of this compound into standard Fmoc/tBu SPPS protocols is straightforward. The general cycle for adding this residue to a growing peptide chain anchored to a resin is as follows:

Deprotection: The Fmoc group of the last amino acid on the resin-bound peptide is removed. bachem.com

Activation and Coupling: The carboxylic acid of this compound is activated using common coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma) and then coupled to the newly freed amino group on the peptide chain. chemimpex.comnih.gov

Washing: The resin is thoroughly washed to remove excess reagents and by-products. bachem.com

This cycle is repeated to elongate the peptide chain. The quinoline (B57606) side chain of the incorporated residue does not interfere with these standard steps. The use of this non-natural amino acid is crucial for building complex peptide architectures that go beyond the 20 proteinogenic amino acids, enabling the synthesis of peptides with tailored properties. chemimpex.com

Table 1: Role of this compound in SPPS

Feature Description Reference
Protecting Group Fmoc (9-fluorenylmethoxycarbonyl) chemimpex.comchemimpex.com
Synthesis Strategy Compatible with standard Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS). nih.gov
Function Serves as a protected building block for stepwise peptide elongation. chemimpex.com
Deprotection Condition Fmoc group is removed by a base, typically 20% piperidine in DMF. iris-biotech.de

| Advantage | Allows for the precise incorporation of a quinolyl moiety into a peptide sequence, enabling the creation of complex and novel peptide structures. | chemimpex.com |

Design and Elaboration of Bioactive Peptides Incorporating the Quinolyl Alanine Residue

The quinoline moiety of 3-(2-quinolyl)-alanine is a key structural feature that chemists use to design bioactive peptides. chemimpex.com Bioactive peptides are specific protein fragments that have a positive impact on bodily functions or conditions and may ultimately influence health. researchgate.net By replacing natural amino acids with this non-canonical residue, researchers can significantly alter the biological activity of a peptide. chemimpex.com

A notable example involves the modification of somatostatin (B550006), a natural peptide hormone that regulates various physiological processes through its interaction with five receptor subtypes (SSTR1-5). In one study, researchers substituted the tryptophan residue at position 8 (Trp8) of a somatostatin analog with a related compound, 3-(3'-quinolyl)alanine. This single substitution led to new analogs that exhibited increased conformational flexibility and, remarkably, showed selectivity for the SSTR1 and SSTR3 receptors. ub.educapes.gov.br This demonstrates how the introduction of a quinolyl alanine residue can fine-tune the peptide's interaction with its receptors, shifting its binding profile and biological function. The unique aromatic and electronic properties of the quinoline ring can introduce new interactions with the receptor's binding pocket, leading to enhanced selectivity or potency. chemimpex.comchemimpex.com

Development of Peptidomimetics with Modulated Pharmacological Profiles

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as better stability against enzymatic degradation, enhanced oral bioavailability, or more favorable receptor binding affinity. The incorporation of non-natural amino acids like 3-(2-quinolyl)-alanine is a fundamental strategy in the development of peptidomimetics.

The quinoline side chain contributes to the modulation of pharmacological profiles in several ways:

Structural Rigidity: The bulky and rigid quinoline group can restrict the conformational freedom of the peptide backbone, locking it into a specific bioactive conformation.

Enhanced Interactions: The aromatic quinoline ring can participate in π-π stacking interactions with aromatic residues in a target receptor, potentially increasing binding affinity. capes.gov.br

Improved Stability: The non-natural structure can confer resistance to proteases, enzymes that typically degrade natural peptides, thereby extending the half-life of the drug in the body.

By leveraging these features, this compound serves as a valuable building block for transforming lead peptides into drug candidates with more desirable pharmacological profiles. chemimpex.comchemimpex.com

Conformational Analysis of Peptides Containing this compound and its Enantiomers

The three-dimensional shape (conformation) of a peptide is critical to its biological function. The incorporation of a bulky, aromatic side chain like quinolyl alanine can have a profound impact on the peptide's preferred conformation. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are used to perform detailed conformational analyses of these modified peptides in solution. capes.gov.bruliege.be

Studies on somatostatin analogs containing the related 3-(3'-quinolyl)alanine residue revealed that this substitution introduces greater conformational variability compared to the native peptide. ub.educapes.gov.br This increased flexibility was directly linked to the observed change in receptor selectivity. Instead of enforcing a single rigid structure, the quinolyl residue expanded the ensemble of accessible conformations, allowing the peptide to adapt to and bind selectively with certain receptor subtypes (SSTR1 and SSTR3) for which the native peptide had lower affinity. capes.gov.br This highlights a key principle: modifying a peptide's conformational landscape by introducing residues like quinolyl alanine is a powerful method for controlling its biological activity.

Orthogonal Protecting Group Strategies in Conjunction with this compound

In the synthesis of complex peptides, such as branched or cyclic peptides, it is often necessary to perform chemical modifications on specific side chains while the peptide is still attached to the resin. This requires an "orthogonal" protecting group strategy, where multiple classes of protecting groups are used that can be removed under different chemical conditions without affecting each other. organic-chemistry.orgthieme-connect.de

The Fmoc/tBu strategy is the most common orthogonal pair in SPPS. nih.goviris-biotech.de The Fmoc group is base-labile (removed with piperidine), while the tert-Butyl (tBu) side-chain protecting groups (used for residues like Asp, Glu, Ser, Thr) are acid-labile (removed with trifluoroacetic acid, TFA). iris-biotech.de

This compound can be used within more complex orthogonal schemes. For instance, a researcher could synthesize a peptide containing this compound alongside another amino acid whose side chain is protected by a different type of orthogonal group, such as the ivDde group on a lysine (B10760008) residue (Fmoc-Lys(ivDde)-OH).

The Fmoc groups are removed at each step of peptide elongation with piperidine.

The ivDde group is stable to piperidine and TFA but can be selectively cleaved using a dilute solution of hydrazine (B178648) in DMF. sigmaaldrich.com

The tBu groups remain intact until the final cleavage from the resin with strong acid (TFA). iris-biotech.de

This three-dimensional orthogonal strategy allows for site-specific modification. After assembling the full peptide chain, the ivDde group on the lysine side chain could be removed, and a specific molecule (like a fluorescent tag or a polyethylene (B3416737) glycol chain) could be attached to that site. The rest of the peptide, including the quinolyl alanine residue, would remain protected and unaffected. This demonstrates the compatibility of this compound with advanced synthetic strategies for creating highly complex and functionalized peptide molecules.

Table 2: Examples of Orthogonal Protecting Groups Compatible with Fmoc-SPPS

Protecting Group Chemical Name Cleavage Condition Orthogonal To Use Case Reference
Fmoc 9-fluorenylmethoxycarbonyl Base (e.g., 20% Piperidine) tBu, ivDde, Mtt α-Amine protection iris-biotech.de
tBu tert-Butyl Acid (e.g., TFA) Fmoc, ivDde, Mtt Side-chain protection (Asp, Glu, Ser, etc.) iris-biotech.de
ivDde 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl 2-4% Hydrazine in DMF Fmoc, tBu Side-chain amine protection (Lys, Orn) for branching or labeling sigmaaldrich.com

| Mtt | 4-Methyltrityl | Dilute TFA (e.g., 1% in DCM) | Fmoc, tBu, ivDde | Side-chain protection (Lys, His, Gln, Asn) | sigmaaldrich.com |

Investigation of Fmoc 3 2 Quinolyl Dl Alanine in Medicinal Chemistry and Drug Discovery

Development of Novel Therapeutic Agents and Ligands

The unique structure of Fmoc-3-(2-quinolyl)-DL-alanine allows for its incorporation into peptides and peptidomimetics, facilitating the creation of new therapeutic candidates. chemimpex.com The quinoline (B57606) group can enhance biological activity and selectivity, which are critical factors in the development of effective medications. chemimpex.com

Structure-Activity Relationship (SAR) Studies for Enzyme Inhibition (e.g., Proteases)

While direct SAR studies on this compound are not extensively documented, research on related Fmoc-containing compounds provides valuable insights into its potential as an enzyme inhibitor. The Fmoc group itself is not merely a protecting group but can play a crucial role in molecular recognition and binding affinity.

A notable example involves the discovery of an Fmoc-protected arginine derivative as an inhibitor of the HIV-1 protease, a key enzyme in the viral life cycle. ku.edu In these studies, the bulky, aromatic fluorenyl moiety of the Fmoc group was found to make significant, favorable interactions with the active site of the protease. This demonstrates that the Fmoc group can be integral to the pharmacophore, occupying specific subsites within an enzyme's binding pocket to increase inhibitory potency.

Table 1: Key SAR Findings for an Fmoc-Containing HIV-1 Protease Inhibitor

Molecular Component Role in Inhibition Implication for this compound
Fmoc Group The fluorenyl moiety interacts closely with active site residues, enhancing binding affinity. The Fmoc group could contribute directly to the binding of quinoline-containing peptides to protease targets.
Amino Acid Side Chain Dictates specificity and interacts with specific subsites (S1, S2, etc.) of the protease. The 3-(2-quinolyl)alanine side chain would target different subsites, offering a unique specificity profile compared to natural amino acids.

| Peptide Backbone | Forms critical hydrogen bonds with the enzyme's main chain. | Serves as the scaffold for orienting the Fmoc and quinoline moieties for optimal interaction with the enzyme. |

These findings suggest that incorporating this compound into peptide sequences could be a rational strategy for designing potent and selective protease inhibitors. The quinoline ring can be systematically modified to probe interactions with enzyme subsites, while the Fmoc group provides a substantial hydrophobic anchor to enhance binding.

Design of Receptor Agonists and Antagonists

The incorporation of unnatural amino acids with rigid, aromatic side chains like 3-(2-quinolyl)-alanine is a well-established strategy in designing peptide-based receptor agonists and antagonists. The quinoline structure introduces conformational constraints on the peptide backbone, which can lock the molecule into a bioactive conformation that is favorable for receptor binding. This pre-organization can lead to enhanced affinity and selectivity for a specific receptor subtype.

By substituting a natural amino acid with this compound in a known peptide ligand, medicinal chemists can explore how this modification impacts receptor interaction. The quinoline ring can engage in π-π stacking or hydrophobic interactions within the receptor's binding pocket, potentially mimicking the interactions of natural aromatic residues like phenylalanine or tryptophan but with altered geometry and electronic properties. This approach is valuable for converting a native peptide agonist into an antagonist or for optimizing the potency of an existing ligand. nih.gov For instance, quinoline derivatives have been investigated as ligands for serotonin (B10506) receptors. monash.edu

Bioconjugation Strategies for Targeted Drug Delivery Systems

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to create a new construct with combined functionalities. springernature.comeco-vector.com this compound is a valuable tool in this field, particularly for creating peptide-based linkers used in targeted drug delivery systems like antibody-drug conjugates (ADCs). chemimpex.comnih.gov

In this strategy, a peptide containing 3-(2-quinolyl)-alanine is synthesized using standard solid-phase peptide synthesis, where the Fmoc group serves its primary role as a temporary protecting group. altabioscience.com This peptide linker is then conjugated to a targeting moiety (e.g., an antibody that recognizes cancer cells) on one end and a potent cytotoxic drug on the other. The resulting bioconjugate is designed to circulate in the bloodstream until the antibody directs it to the target tissue. Once there, the linker can be cleaved by enzymes prevalent in the tumor microenvironment, releasing the drug payload precisely where it is needed. This targeted approach aims to maximize therapeutic efficacy while minimizing systemic toxicity. nih.gov

Exploration of Molecular Mechanisms of Action and Target Interaction

The molecular structure of this compound suggests several potential mechanisms of action, largely derived from the known bioactivities of its quinoline core.

One prominent mechanism, particularly relevant to antimicrobial activity, is the inhibition of bacterial topoisomerase enzymes. mdpi.com Quinolone and fluoroquinolone antibiotics are known to target DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for bacterial DNA replication, recombination, and repair. nih.gov Molecular docking studies on related quinoline-amino acid derivatives suggest that they can bind favorably to the fluoroquinolone binding site on these enzymes. mdpi.com The quinoline ring is crucial for this interaction, while the amino acid portion can be modified to fine-tune binding affinity and pharmacokinetic properties.

Another potential mechanism, particularly for antimalarial action, involves the inhibition of hemozoin formation. In the malaria parasite Plasmodium falciparum, the detoxification of heme, a toxic byproduct of hemoglobin digestion, occurs through its polymerization into an inert crystalline substance called hemozoin. nih.govjournals.co.za Chloroquine and other quinoline-based antimalarials are thought to accumulate in the parasite's acidic food vacuole and interfere with this polymerization process, leading to a buildup of toxic heme that kills the parasite. nih.govhuji.ac.il

Potential in Antimicrobial and Anticancer Agent Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast number of compounds with documented antimicrobial and anticancer properties. arabjchem.orgarabjchem.orgekb.eg

In the realm of antimicrobial research, studies on various amino acid derivatives of quinolines have demonstrated their potential. These compounds have shown inhibitory action against a range of both Gram-positive and Gram-negative bacteria. mdpi.com Research indicates that the nature of the amino acid and substitutions on the quinoline ring influence the structure-activity relationship, with some derivatives showing moderate to potent minimum inhibitory concentrations (MICs). mdpi.com

Table 2: In Vitro Antibacterial Activity of a Representative Quinoline-Amino Acid Derivative (Compound 3a)

Bacterial Strain Type Minimum Inhibitory Concentration (MIC) (mg/mL)
Escherichia coli ATCC 25922 Gram-negative 0.62
Pseudomonas aeruginosa ATCC 27853 Gram-negative 0.62
Staphylococcus aureus ATCC 29213 Gram-positive 0.62
Bacillus subtilis ATCC 3366 Gram-positive 0.62

Data derived from studies on related quinoline-amino acid derivatives. mdpi.com

In oncology, quinoline derivatives have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. ekb.egnih.gov They can interfere with cell proliferation, induce apoptosis (programmed cell death), inhibit angiogenesis (the formation of new blood vessels that feed tumors), and arrest the cell cycle. arabjchem.orgnih.gov The incorporation of the quinoline moiety into an amino acid framework, as in this compound, offers a strategy to generate novel anticancer agents with potentially unique mechanisms of action and improved selectivity for cancer cells. chemimpex.com

Fluorescence Based Research and Imaging Applications

Design and Synthesis of Fluorescent Probes for Biological Imaging Modalities

The design of fluorescent probes using Fmoc-3-(2-quinolyl)-DL-alanine revolves around its use as a building block in Fmoc-based solid-phase peptide synthesis. advancedchemtech.com This well-established methodology allows for the stepwise assembly of peptides on a solid support, with the Fmoc group providing temporary protection for the alpha-amino group of the incoming amino acid. chempep.com The unique structure of this compound, featuring the fluorescent quinoline (B57606) moiety, allows for its direct incorporation into a peptide sequence. chemimpex.comchemimpex.com This process creates peptides that are intrinsically fluorescent without the need for post-synthetic modification with an external dye.

The synthesis process involves several key steps:

Resin Loading: The first amino acid of the desired peptide sequence is attached to a solid support resin.

Fmoc Deprotection: The Fmoc protecting group is removed from the resin-bound amino acid, typically using a mild base like piperidine (B6355638), to expose a free amino group. chempep.com

Coupling: The next Fmoc-protected amino acid in the sequence (which can be this compound) is activated and coupled to the free amino group on the resin.

Repeat Cycles: The deprotection and coupling steps are repeated until the full peptide sequence is assembled.

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all remaining protecting groups are removed using a strong acid, such as trifluoroacetic acid (TFA).

This approach allows for the creation of a wide array of fluorescent probes, where the peptide sequence can be designed to target specific biological molecules or cellular locations, such as receptors or enzymes. chemimpex.com The quinoline moiety, analogous to other aromatic groups like naphthalene, serves as the fluorescent reporter for imaging applications. chemimpex.com The development of novel quinoline compounds is an active area of research aimed at creating more sensitive and specific fluorescent probes for biological investigation. nih.gov

Synthesis StrategyKey FeaturesApplication
Fmoc Solid-Phase Peptide Synthesis (SPPS) Utilizes this compound as a building block. Allows for precise, site-specific incorporation of the quinoline fluorophore into a peptide chain. chempep.comCreation of targeted fluorescent peptide probes. chemimpex.com
Bioconjugation The resulting fluorescent peptides can be linked to other biomolecules, such as proteins or antibodies. chemimpex.comDevelopment of highly specific imaging agents and targeted therapies.

Application in Visualizing Cellular Processes and Dynamics

Peptide probes incorporating this compound are valuable tools for biological imaging, enabling researchers to visualize various cellular processes and dynamics. chemimpex.com Because the peptide portion of the probe can be engineered for specific biological targets, these probes can be used to light up particular organelles or track molecular interactions within living cells.

Quinoline derivatives are known for their utility in the fluorescence imaging of cells and tissues, often possessing good water solubility and biocompatibility. nih.gov When a peptide containing the quinolyl-alanine residue binds to its target within a cell, its location can be visualized using fluorescence microscopy. This allows for the spatial and temporal tracking of the target molecule. For example, a probe could be designed to bind to a specific receptor on the cell surface, allowing researchers to observe receptor clustering or internalization. Similarly, probes can be developed to target specific nucleic acid structures within the cell. researchgate.net

The applications in cellular imaging are diverse:

Organelle Staining: Probes can be designed to accumulate in specific cellular compartments like lysosomes or the nucleus, providing a fluorescent label for these structures. researchgate.net

Protein-Protein Interaction Studies: By labeling one protein with a quinoline-based probe, its interaction with other proteins can be monitored. researchgate.net

Enzyme Activity Assays: Fluorogenic substrates can be synthesized where the fluorescence of the quinoline group is quenched. Upon cleavage by a specific enzyme, the fluorescence is restored, providing a direct measure of enzyme activity.

Imaging ApplicationDescriptionResearch Finding
Cellular Imaging Using fluorescent probes to visualize structures and processes within live cells. nih.govQuinoline-based probes have been successfully used for fluorescence imaging of cells and tissues. nih.gov
Targeted Labeling Designing probes with peptide sequences that specifically bind to cellular targets like DNA, RNA, or organelles. researchgate.netIndolizino[3,2-c]quinolines, a related class of compounds, have been developed as organelle-specific fluorophores targeting DNA, RNA, and lysosomes in live cells. researchgate.net

Real-time Monitoring and Tracking in Drug Delivery Systems

The fluorescence of the quinolyl group is instrumental in the development and optimization of drug delivery systems. chemimpex.com By incorporating this compound into a therapeutic peptide or attaching it as a tag to a drug carrier (such as a nanoparticle or liposome), the fate of the delivery vehicle can be monitored in real-time.

This tracking capability is crucial for understanding the pharmacokinetics and biodistribution of a therapeutic agent. Using fluorescence imaging techniques, researchers can observe:

Systemic Circulation: How the drug carrier travels through the bloodstream.

Target Accumulation: Whether the carrier successfully accumulates at the desired site of action, such as a tumor.

Cellular Uptake: The process of the drug carrier being internalized by target cells.

Drug Release: The release of the drug from the carrier can be designed to cause a change in the fluorescence signal, providing information on the location and timing of drug release.

This real-time feedback allows for the rational design of more effective and targeted drug delivery systems, ensuring that the therapeutic payload reaches its intended destination while minimizing off-target effects. chemimpex.comchemimpex.com

Spectroscopic Studies of Quinolyl Fluorescence in Varied Biological Environments

The fluorescence of the quinoline moiety is often sensitive to its local microenvironment. researchgate.netresearchgate.net This property makes it a powerful tool for spectroscopic studies aimed at probing molecular interactions and local environmental conditions. Changes in the polarity, viscosity, or the formation of hydrogen bonds in the immediate vicinity of the quinoline ring can lead to measurable changes in its fluorescence properties, such as the emission wavelength (color) and quantum yield (intensity). researchgate.net

Spectroscopic techniques are used to measure these changes:

Fluorescence Emission Spectra: When the probe moves from an aqueous environment to a non-polar environment (e.g., binding to a hydrophobic pocket in a protein or inserting into a cell membrane), a "blue shift" (a shift to a shorter wavelength) in the emission maximum is often observed, accompanied by an increase in fluorescence intensity. researchgate.net

Quantum Yield Measurements: The quantum yield is a measure of the efficiency of the fluorescence process. An increase in quantum yield upon binding to a target indicates that the environment around the fluorophore has become more rigid or less exposed to quenching molecules like water. researchgate.net

Fluorescence Lifetime Studies: This technique measures the average time the fluorophore spends in the excited state. Changes in lifetime can also provide information about the fluorophore's environment. nih.gov

By analyzing these spectroscopic changes, researchers can gain detailed insights into binding events, conformational changes in proteins, and the local properties of biological structures. For example, a peptide probe incorporating a quinolylalanine residue could be used to report on the binding of the peptide to a protein partner, with the fluorescence signal changing significantly upon formation of the protein-peptide complex. researchgate.netrsc.org

Spectroscopic ParameterEnvironmental InfluenceTypical Observation
Emission Maximum (λem) PolarityBlue shift (to shorter wavelengths) in less polar environments. researchgate.net
Quantum Yield (Φ) Polarity, RigiditySignificant increase in non-polar or rigid environments (e.g., from water to dioxane). researchgate.net
Fluorescence Intensity Binding EventsCan increase or decrease (quench) depending on the nature of the interaction. nih.gov

Computational Chemistry and Molecular Modeling Studies of Fmoc 3 2 Quinolyl Dl Alanine and Its Derivatives

Conformational Analysis and Prediction of Stereoisomeric Effects

Computational methods such as molecular mechanics and quantum mechanics are employed to explore the potential energy surface of the molecule and identify its stable conformers. These calculations help predict the most likely shapes the molecule will adopt in different environments.

Key factors influencing the conformation include:

Steric Hindrance: The large Fmoc group significantly restricts the rotational freedom of the molecule, influencing the orientation of the quinoline (B57606) and alanine (B10760859) moieties.

Intramolecular Interactions: Non-covalent interactions, such as hydrogen bonds and π-π stacking between the Fmoc and quinoline rings, can stabilize certain conformations.

Stereoisomerism: As a DL-alanine derivative, the compound exists as a racemic mixture of two enantiomers: Fmoc-3-(2-quinolyl)-L-alanine and Fmoc-3-(2-quinolyl)-D-alanine. These stereoisomers have identical chemical formulas but non-superimposable mirror-image structures. Computational modeling can predict how this difference in chirality affects their preferred conformations and, consequently, their interactions with chiral biological targets like proteins. nih.gov For instance, the spatial orientation of the quinoline group relative to the amino acid backbone will differ between the L- and D-isomers, leading to distinct binding modes with receptors.

Table 1: Key Torsional Angles in Conformational Analysis of Fmoc-3-(2-quinolyl)-DL-alanine
Torsional AngleDescriptionPredicted Influence on Conformation
Φ (phi)Rotation around the N-Cα bondDefines the position of the Fmoc group relative to the side chain.
Ψ (psi)Rotation around the Cα-C' bondDetermines the orientation of the carboxyl group.
Χ1 (chi1)Rotation around the Cα-Cβ bondGoverns the spatial position of the quinoline ring.

Ligand-Protein Docking and Molecular Dynamics Simulations for Binding Interactions

To investigate the potential biological targets of this compound, molecular docking and molecular dynamics (MD) simulations are powerful computational techniques. These methods predict how a ligand (the molecule) binds to the active site of a protein and the stability of the resulting complex. doi.orgnih.gov

Molecular Docking predicts the preferred orientation of the ligand when bound to a receptor to form a stable complex. researchgate.net The process involves:

Preparation: Obtaining the 3D structures of both the ligand (this compound) and the target protein.

Docking Algorithm: A scoring function is used to evaluate thousands of possible binding poses, ranking them based on binding energy. A lower binding energy typically indicates a more stable and favorable interaction. doi.org

Docking studies on related quinoline derivatives have shown that the quinoline ring can form crucial interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the protein's binding pocket. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-protein complex over time, typically on the nanosecond to microsecond scale. arabjchem.orgmdpi.com Starting from the best-docked pose, MD simulations model the movements of every atom in the system, offering insights into:

Complex Stability: Assessing whether the ligand remains stably bound in the active site.

Conformational Changes: Observing how the protein and ligand adapt their shapes to optimize binding.

Binding Free Energy: Calculating a more accurate estimation of the binding affinity.

For this compound, MD simulations could reveal the stability of key hydrogen bonds, the role of water molecules in mediating interactions, and the flexibility of the ligand within the binding site. nih.govmdpi.com

Table 2: Predicted Interaction Types for this compound in a Protein Binding Site
Molecular MoietyPotential Interaction TypePotential Interacting Protein Residues
Quinoline Ringπ-π stacking, Hydrophobic, Hydrogen bonds (with N atom)Aromatic residues (e.g., Phenylalanine, Tyrosine), Aspartate, Glutamate
Fmoc GroupHydrophobic, π-π stackingLeucine, Isoleucine, Valine, Phenylalanine
Carboxyl GroupHydrogen bonds, Ionic interactionsLysine (B10760008), Arginine, Serine, Threonine
Amide LinkageHydrogen bondsAsparagine, Glutamine

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For this compound, QSAR can be used to guide the design of new derivatives with improved potency. nih.govnih.gov

The development of a QSAR model involves several steps:

Data Set: A series of derivatives of this compound are synthesized, and their biological activity (e.g., IC50 values) is measured.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), are calculated for each derivative.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create an equation that links the descriptors to the biological activity. mdpi.com

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. nih.gov

Once a reliable QSAR model is established, it can predict the activity of new, unsynthesized derivatives. nih.gov The model provides insights into which structural features are critical for activity. For example, a QSAR study might reveal that increasing the hydrophobicity of a particular region of the quinoline ring enhances binding affinity. This information allows for the rational design of more effective compounds. mdpi.comnih.gov

In Silico Screening for Identification of Novel Bioactive Scaffolds

In silico or virtual screening is a cost-effective and rapid computational method for identifying promising drug candidates from large chemical libraries. nih.govnih.gov The core structure of this compound can serve as a scaffold for discovering new bioactive molecules.

There are two main types of virtual screening:

Ligand-Based Virtual Screening (LBVS): This method is used when the structure of the biological target is unknown. It relies on the knowledge of other molecules that are active against the target. A model, such as a pharmacophore or a QSAR model, is built based on the active compounds, and this model is then used to screen a database for molecules with similar properties. mdpi.com

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, SBVS uses molecular docking to screen large libraries of compounds against the protein's binding site. nih.govtandfonline.com Compounds are ranked based on their predicted binding affinity, and the top-ranking "hits" are selected for further experimental testing.

These screening methods can be applied to libraries of quinoline derivatives or Fmoc-protected amino acids to identify novel compounds with potential therapeutic applications, expanding the utility of the original molecular scaffold. nih.govresearchgate.netmdpi.com

Future Perspectives and Emerging Research Directions

Advancements in Asymmetric Catalysis for Quinolyl Alanine (B10760859) Synthesis

The production of enantiomerically pure chiral molecules is a cornerstone of modern chemistry, particularly in pharmaceuticals and agrochemicals. chiralpedia.com The development of highly selective and efficient methods for the asymmetric synthesis of quinolyl alanine is a critical ongoing endeavor. While classical methods exist, future research is focused on more sustainable and atom-economical catalytic approaches.

Recent breakthroughs in asymmetric catalysis, including transition metal catalysis, organocatalysis, and biocatalysis, are being applied to the synthesis of unnatural amino acids. chiralpedia.comnih.gov For instance, the quinoline (B57606) moiety has been shown to be important for the coordination of chiral copper complexes, which can activate C(sp³)–H bonds for asymmetric reactions. ineosopen.org This suggests a promising avenue for developing novel transition metal-catalyzed methods to produce enantiopure L- or D-quinolyl alanine.

Organocatalysis, which uses small, chiral organic molecules to induce enantioselectivity, represents another major frontier. nih.gov The development of novel chiral Brønsted acids or cinchona alkaloid derivatives could enable new pathways for the asymmetric synthesis of quinolyl alanine precursors with high stereocontrol. nih.gov These metal-free systems are often more environmentally benign and robust. nih.gov

Table 1: Emerging Asymmetric Synthesis Strategies for Quinolyl Alanine

Catalytic Strategy Catalyst Type Key Advantages
Transition Metal Catalysis Chiral Copper or Palladium Complexes High efficiency and turnover, potential for novel bond activations. ineosopen.org
Asymmetric Organocatalysis Chiral Phosphoric Acids, Amines, Cinchona Alkaloids Metal-free, environmentally friendly, high stability, and recyclability. nih.gov

| Biocatalysis | Engineered Enzymes (e.g., Transaminases) | Exquisite selectivity under mild conditions, sustainable approach. chiralpedia.com |

Expansion into Materials Science and Supramolecular Chemistry Applications

The rigid, planar structure of the quinoline ring and the self-assembly-promoting nature of the Fmoc group make Fmoc-3-(2-quinolyl)-DL-alanine an attractive candidate for applications in materials science and supramolecular chemistry. The ability of these molecules to form ordered nanostructures through non-covalent interactions like π-π stacking and hydrogen bonding is a key area of future research.

Peptides incorporating quinolyl alanine can be designed to self-assemble into novel biomaterials such as nanofibers, hydrogels, and thin films. These materials could find applications in tissue engineering, regenerative medicine, and as scaffolds for 3D cell culture. The intrinsic fluorescence of the quinoline group can be harnessed to create "smart" materials that respond to environmental stimuli or allow for real-time imaging of material degradation and cell integration.

In supramolecular chemistry, the quinoline nitrogen atom can act as a ligand for metal coordination, enabling the construction of complex, functional metallo-supramolecular architectures. These assemblies could possess unique catalytic, electronic, or photophysical properties, leading to new sensors, catalysts, or light-harvesting systems.

Integration into Proteomics and Chemical Biology Tools

The incorporation of unnatural amino acids like quinolyl alanine into proteins is a powerful strategy for probing and manipulating biological systems. As a research tool, it can be used to investigate protein structure, function, and interactions within the complex environment of the cell.

The inherent fluorescence of the quinoline moiety makes it a valuable spectroscopic probe. chemimpex.com When incorporated into a peptide or protein, it can report on its local environment, allowing researchers to monitor conformational changes, binding events, or enzymatic activity in real time. This is particularly useful for studying protein dynamics that are invisible to other techniques.

Furthermore, quinolyl alanine can be integrated into chemical proteomics workflows. nih.gov It can be used to design activity-based probes that covalently label specific classes of enzymes or to create photo-crosslinkers that "capture" interacting proteins upon UV irradiation. These tools are instrumental in identifying drug targets and mapping protein-protein interaction networks. nih.govh1.co

Table 2: Applications of Quinolyl Alanine in Proteomics and Chemical Biology

Application Area Technique Purpose
Fluorescent Probes Steady-State or Time-Resolved Fluorescence Monitoring protein folding, conformational changes, and ligand binding. chemimpex.com
Chemical Proteomics Activity-Based Protein Profiling (ABPP) Identifying and characterizing enzyme function in complex biological samples. nih.gov

| Interaction Mapping | Photo-Cross-linking | Capturing and identifying transient protein-protein interactions in living cells. |

Development of Advanced Bioassays and High-Throughput Screening Platforms

The development of robust and sensitive bioassays is essential for drug discovery and diagnostics. The unique fluorescent properties of quinolyl alanine make it an ideal component for creating novel assay platforms suitable for high-throughput screening (HTS). acs.orgnih.gov

For example, peptides containing quinolyl alanine can be designed as substrates for proteases or other enzymes. Cleavage of the peptide would lead to a change in the fluorescence signal, providing a simple and direct readout of enzyme activity. Such assays can be readily adapted to a microplate format for screening large libraries of potential enzyme inhibitors.

In addition, quinolyl alanine can be used in fluorescence polarization (FP) or Förster Resonance Energy Transfer (FRET) based assays to study molecular interactions. These techniques are homogeneous (no-wash) and highly sensitive, making them well-suited for HTS campaigns aimed at discovering drugs that disrupt protein-protein interactions. The development of novel fluorescent amino acid sensors is a growing field that can provide new insights into cellular metabolism and signaling. acs.org

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Fmoc-3-(2-quinolyl)-DL-alanine in solid-phase peptide synthesis (SPPS)?

  • The synthesis requires careful optimization of coupling conditions due to steric hindrance from the quinoline moiety. Use coupling agents like HBTU or HATU with DIEA in DMF to enhance reaction efficiency. Monitor coupling completeness via Kaiser or chloranil tests. Deprotection of the Fmoc group typically employs 20% piperidine in DMF, but prolonged exposure should be avoided to prevent side reactions .

Q. How does the quinoline substituent influence the compound's solubility and handling in aqueous/organic systems?

  • The hydrophobic quinoline group reduces aqueous solubility, necessitating organic solvents like DCM or DMF for dissolution. Solubility can be improved by sonication or mild heating. Precipitation in aqueous buffers may occur, requiring real-time monitoring during peptide chain elongation .

Q. What analytical methods are recommended for characterizing this compound purity?

  • High-performance liquid chromatography (HPLC) with UV detection at 260–300 nm (quinoline absorbance) and mass spectrometry (MS) are essential. Nuclear magnetic resonance (NMR) can confirm structural integrity, focusing on the quinoline proton signals (δ 8.0–9.0 ppm) and Fmoc aromatic protons .

Q. What are the storage and stability guidelines for this compound?

  • Store at 2–8°C in a desiccator under inert gas (e.g., argon) to prevent moisture absorption and Fmoc group degradation. Shelf life is typically 12–24 months when stored properly. Avoid freeze-thaw cycles to minimize aggregation .

Advanced Research Questions

Q. How can the quinoline moiety be leveraged for spectroscopic tracking in peptide folding studies?

  • The quinoline group exhibits intrinsic fluorescence (λex ~350 nm, λem ~450 nm), enabling real-time monitoring of peptide conformational changes via fluorescence quenching or Förster resonance energy transfer (FRET). Calibrate measurements against solvent polarity and pH variations to account for environmental effects .

Q. What strategies mitigate racemization during incorporation into chiral peptide sequences?

  • Racemization risks increase at elevated temperatures or basic pH. Use low-temperature (0–4°C) coupling conditions with additives like Oxyma Pure to suppress base-induced epimerization. Chiral HPLC or circular dichroism (CD) spectroscopy should validate enantiomeric purity post-synthesis .

Q. Are there metal-chelating properties associated with the quinoline-alanine hybrid structure?

  • The quinoline nitrogen and carboxylate group can coordinate transition metals (e.g., Cu<sup>2+</sup>, Zn<sup>2+</sup>), as shown in analogous DL-alanine-metal complexes. Titration experiments with isothermal titration calorimetry (ITC) or UV-Vis spectroscopy quantify binding affinities, relevant for designing metallopeptides or catalytic systems .

Q. How does this derivative perform in nucleating mesoscale structures for biomaterial applications?

  • DL-alanine derivatives form solute-rich mesoscale assemblies in aqueous solutions, as observed in dynamic light scattering (DLS) and cryo-TEM studies. The quinoline group may enhance π-π stacking, promoting nanostructure formation. Adjust concentration and solvent polarity to control aggregate size .

Q. What are the challenges in scaling up synthesis for high-throughput peptide libraries?

  • Batch-to-batch variability arises from incomplete Fmoc deprotection or side-chain reactions. Implement automated SPPS systems with in-line UV monitoring for reproducibility. For large-scale production, transition to continuous-flow reactors improves yield and reduces solvent waste .

Methodological Notes

  • Experimental Design : Always include control peptides lacking the quinoline substituent to isolate its effects on peptide properties.
  • Data Contradictions : Discrepancies in fluorescence intensity between studies may stem from solvent choice (e.g., DMF vs. acetonitrile) or metal contamination; replicate under standardized conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.